molecular formula C6H14O B3056332 (3S)-2-methylpentan-3-ol CAS No. 70492-65-8

(3S)-2-methylpentan-3-ol

Cat. No.: B3056332
CAS No.: 70492-65-8
M. Wt: 102.17 g/mol
InChI Key: ISTJMQSHILQAEC-LURJTMIESA-N
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Description

(3S)-2-Methylpentan-3-ol is an organic compound with the molecular formula C6H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the family of secondary alcohols and is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a six-carbon chain, with a methyl group attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3S)-2-Methylpentan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2-methylpentan-3-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 2-methylpentan-3-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-methylpentan-3-one. Common oxidizing agents include chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding alkane, 2-methylpentane, using strong reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-methylpentan-3-yl chloride.

Common Reagents and Conditions:

    Oxidation: Chromic acid, PCC, or potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas with a metal catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 2-Methylpentan-3-one

    Reduction: 2-Methylpentane

    Substitution: 2-Methylpentan-3-yl chloride

Scientific Research Applications

(3S)-2-Methylpentan-3-ol has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereoselectivity and enzyme specificity.

    Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.

    Industry: this compound is utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which (3S)-2-Methylpentan-3-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. In reduction reactions, the compound gains electrons and protons to form the corresponding alkane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    (3R)-2-Methylpentan-3-ol: The enantiomer of (3S)-2-Methylpentan-3-ol, differing only in the spatial arrangement of atoms around the chiral center.

    2-Methylpentan-2-ol: A structural isomer with the hydroxyl group attached to the second carbon instead of the third.

    3-Methylpentan-3-ol: Another structural isomer with the methyl group attached to the third carbon instead of the second.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and structural isomers. This makes it valuable in applications requiring stereoselectivity, such as in the synthesis of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

(3S)-2-methylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTJMQSHILQAEC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426450
Record name 3-Pentanol, 2-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70492-65-8
Record name 2-Methyl-3-pentanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070492658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanol, 2-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-pentanol, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PJ93E33V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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